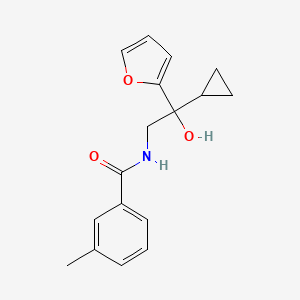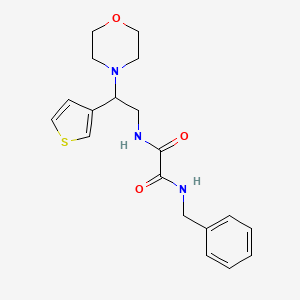
N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, also known as BMT-047, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BMT-047 is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction plays a crucial role in the development and progression of various cancers, making BMT-047 a promising candidate for cancer therapy.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Orally Bioavailable KCNQ2 Potassium Channel Opener : Compounds structurally related to "N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide" have been synthesized as orally bioavailable KCNQ2 potassium channel openers. One such compound demonstrated significant activity in a rat model of migraine, reducing the total number of cortical spreading depressions induced by potassium chloride, suggesting potential therapeutic applications in neurological disorders (Wu et al., 2003).
Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : A stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant was described, showcasing the potential of related chemical structures in the development of new therapeutic agents (Brands et al., 2003).
Catalytic Applications
Rhodium(III) Complexes as Efficient Catalysts : Compounds with morpholine and thiophene units have been used to synthesize Rhodium(III) complexes, which efficiently catalyze the transfer hydrogenation reaction of ketones. This highlights their utility in catalysis, potentially offering new pathways for chemical synthesis and industrial applications (Singh et al., 2010).
Novel Synthetic Routes and Chemical Transformations
Copper-Catalyzed Coupling Reactions : Utilizing thiophene and morpholine groups, researchers have developed effective catalyst systems for amidation reactions, indicating the role of similar compounds in facilitating novel synthetic routes for producing complex organic molecules (De et al., 2017).
Antimicrobial and Antitumor Agents
Synthesis and Characterization as Antimicrobial Agents : Research on quinazoline derivatives incorporating morpholine groups has explored their potential as antimicrobial agents, underscoring the significance of structurally related compounds in the development of new treatments for infections (Desai et al., 2007).
Potential Anti-Tumor Agents : The synthesis of novel compounds incorporating the thiophene moiety has been investigated for their anti-tumor activities, demonstrating the broad applicability of related chemical structures in cancer research (Gomha et al., 2016).
properties
IUPAC Name |
N-benzyl-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(20-12-15-4-2-1-3-5-15)19(24)21-13-17(16-6-11-26-14-16)22-7-9-25-10-8-22/h1-6,11,14,17H,7-10,12-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVMBIKTHHKQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

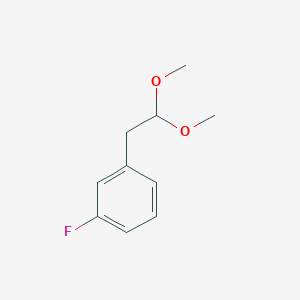
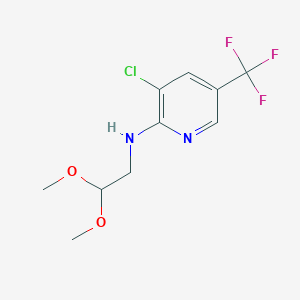
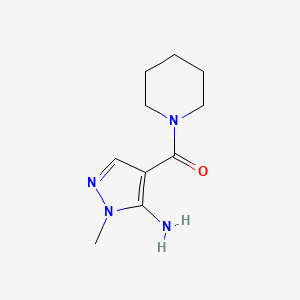
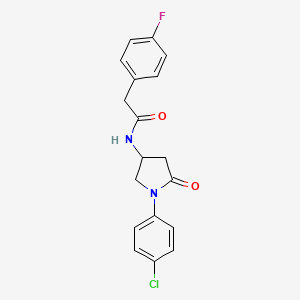
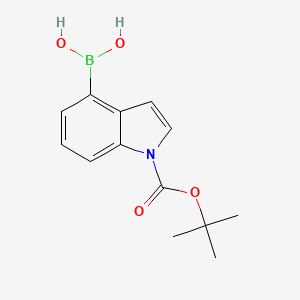
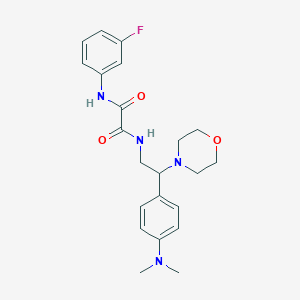
![2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2581798.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide](/img/structure/B2581800.png)
![1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2581801.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2581803.png)

![2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2581805.png)

